

ABN401 (CC-401): A Comparative Selectivity Profile Against Kinase Targets

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Compound of Interest

Compound Name: Cc-401

Cat. No.: B1310489

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of ABN401 (also referred to as **CC-401**), a potent MET inhibitor. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential and off-target effects.

ABN401 is an orally active, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, a key target in cancer therapy due to its role in tumor cell growth, migration, and invasion.^[1] Understanding the selectivity of ABN401 is crucial for predicting its efficacy and potential side effects. This guide details its inhibitory activity against its primary target, MET, and compares it with its activity against other kinases.

Quantitative Kinase Inhibition Profile

The kinase selectivity of ABN401 was determined by screening against a large panel of 571 kinases.^[2] The following table summarizes the inhibitory activity of ABN401 against its primary target and notable off-targets.

Target Kinase	% Inhibition at 1µM ABN401	IC50 (nM)	Kinase Family	Reference
MET	98%	10	Tyrosine Kinase	^[2]
CLK1	37%	Not Reported	CMGC	^[2]
CLK4	45%	Not Reported	CMGC	^[2]

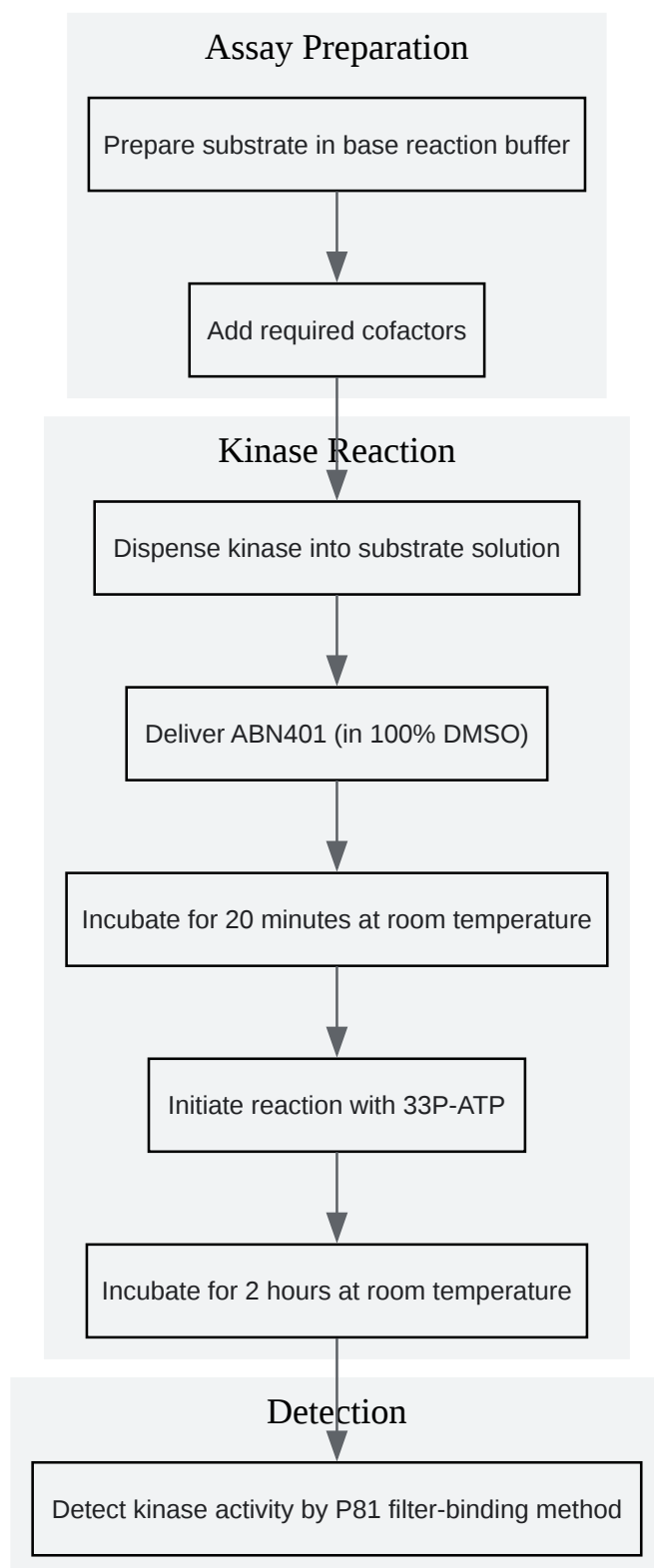
Note: The comprehensive kinase selectivity profiling was performed by Reaction Biology Corp.
[\[2\]](#)

Experimental Protocols

Kinase Selectivity Assay (HotSpot™ Kinase Assay)

The kinase selectivity profile of ABN401 was determined using the HotSpot™ Kinase Assay platform. This is a radiometric assay that directly measures the catalytic activity of the kinase.
[\[1\]](#)[\[2\]](#)

Experimental Workflow:



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Figure 1. Experimental workflow for the HotSpot™ Kinase Assay.

Reagents:

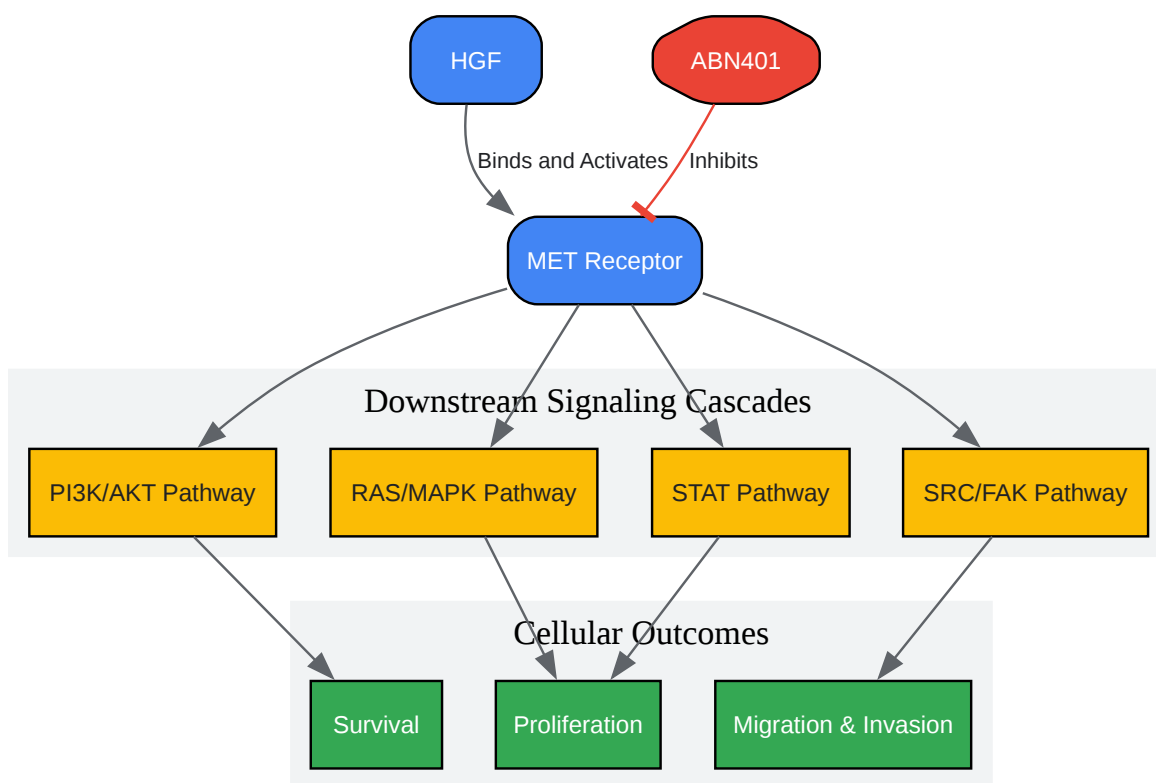
- Base Reaction Buffer: 20 mM Hepes (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.[2]
- Cofactors: Added as required for each specific kinase.[2]
- 33P-ATP: Used to initiate the kinase reaction.[2]
- Substrate: Specific for each kinase being assayed.

Procedure:

- The substrate is prepared in a freshly made base reaction buffer.
- Any necessary cofactors for the specific kinase are added to the substrate solution.
- The kinase is delivered to the substrate solution and mixed gently.
- ABN401, dissolved in 100% DMSO, is delivered to the kinase reaction mixture. The mixture is then incubated for 20 minutes at room temperature.
- The kinase reaction is initiated by the addition of 33P-ATP.
- The reaction is allowed to proceed for 2 hours at room temperature.
- The kinase activity is detected using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.[2]

Signaling Pathway Modulation

ABN401's primary therapeutic effect is derived from its potent inhibition of the MET receptor tyrosine kinase. The MET signaling pathway is a critical regulator of cell proliferation, survival, and motility.[3] Aberrant activation of this pathway is implicated in the development and progression of various cancers.[3]



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References

- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Specific CLK inhibitors from a nov ... | Article | H1 Connect [archive.connect.h1.co]
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